5-(3-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-(3-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., K2CO3, NaOH).
Oxidation and Reduction: Oxidizing agents (e.g., H2O2, KMnO4), reducing agents (e.g., NaBH4, LiAlH4).
Coupling Reactions: Palladium catalysts, ligands, bases, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Materials Science: As a building block for the synthesis of advanced materials, such as organic semiconductors or liquid crystals.
Biology: As a probe for studying biological processes or as a ligand for targeting specific proteins or enzymes.
Industry: As an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, or other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: A simpler oxadiazole derivative with similar structural features.
3,5-Diphenyl-1,2,4-oxadiazole: Another oxadiazole compound with two phenyl groups.
5-(4-Bromophenyl)-1,2,4-oxadiazole: A brominated oxadiazole similar to the compound .
Uniqueness
5-(3-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole is unique due to the presence of both a bromophenyl and a propylcyclohexylphenyl group, which can impart distinct chemical and biological properties. These structural features may enhance its interactions with specific molecular targets or improve its solubility and stability compared to other oxadiazole derivatives.
Properties
Molecular Formula |
C23H25BrN2O |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
5-(3-bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H25BrN2O/c1-2-4-16-7-9-17(10-8-16)18-11-13-19(14-12-18)22-25-23(27-26-22)20-5-3-6-21(24)15-20/h3,5-6,11-17H,2,4,7-10H2,1H3 |
InChI Key |
GHFGKUJYRUJJNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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